2,2-Diphenylacetohydrazide

概述

描述

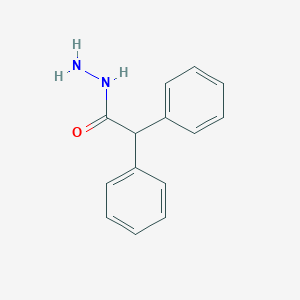

2,2-Diphenylacetohydrazide is a hydrazide derivative with the molecular formula C14H14N2O. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 225-227°C. This compound has garnered significant attention in the scientific community due to its diverse range of applications.

准备方法

Synthetic Routes and Reaction Conditions

2,2-Diphenylacetohydrazide can be synthesized from methyl diphenylacetate. The synthesis involves the reaction of methyl diphenylacetate with hydrazine hydrate under controlled conditions . The reaction typically requires heating and the use of an organic solvent to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

化学反应分析

Types of Reactions

2,2-Diphenylacetohydrazide undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxadiazoles.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Lead(IV) acetate is commonly used as an oxidizing agent.

Reduction: Hydrazine hydrate is used for reduction reactions.

Substitution: Acid chlorides and other electrophiles are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 1,3,4-oxadiazoles.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted hydrazides.

科学研究应用

Medicinal Chemistry Applications

2,2-Diphenylacetohydrazide has been investigated for its potential therapeutic effects:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that modifications to the hydrazide moiety can enhance antibacterial activity, making it a candidate for developing new antibiotics .

- Anti-inflammatory Properties : Some studies suggest that this compound can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

- Cancer Research : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Its derivatives are being explored for their ability to induce apoptosis in cancer cells through various mechanisms .

Materials Science Applications

In materials science, this compound is utilized for its unique physical properties:

- Polymer Chemistry : It serves as a curing agent in the synthesis of polymers. Its ability to form cross-links enhances the thermal and mechanical stability of polymeric materials .

- Nanocomposites : Research has demonstrated the incorporation of this compound into nanocomposites to improve their electrical and thermal conductivity. This application is particularly relevant in the development of advanced materials for electronic devices .

Analytical Chemistry Applications

The compound is also valuable in analytical chemistry:

- Spectroscopic Studies : this compound is used as a reagent in spectrophotometric methods for the determination of metal ions. Its ability to form colored complexes with various metals allows for sensitive detection and quantification .

- Chromatography : It has been employed as a stationary phase modifier in high-performance liquid chromatography (HPLC), improving separation efficiency for complex mixtures .

Case Studies

- Antimicrobial Efficacy Study :

- Polymer Development :

- Analytical Method Development :

作用机制

The mechanism of action of 2,2-Diphenylacetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Similar Compounds

- 2-Hydroxy-2-phenylacetohydrazide

- 2-Hydroxy-N’,2,2-triphenylacetohydrazide

- N’-ethyl-N’-phenylacetohydrazide

- N’-methyl-N’-phenylacetohydrazide

- N’-benzyl-N’-phenylacetohydrazide

Uniqueness

2,2-Diphenylacetohydrazide is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and form stable complexes with molecular targets. This versatility makes it valuable in scientific research and industrial applications.

生物活性

2,2-Diphenylacetohydrazide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antiviral research. This article synthesizes existing knowledge on the biological properties of this compound, highlighting key studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and features a hydrazide functional group attached to a diphenylacetyl moiety. Its structure can be represented as follows:

This configuration contributes to its biological activity by allowing for interactions with various biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:

- MCF-7 and PC-3 Cell Lines : A series of substituted acetohydrazides were synthesized, and their anticancer activities were evaluated against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. Compounds derived from this compound showed strong cytotoxic effects with IC50 values indicating potent anti-proliferative activity. Specifically, compounds 1b and 1e demonstrated IC50 values of and against the MCF-7 cell line respectively .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1b | MCF-7 | 18.24 ± 7.62 |

| 1e | MCF-7 | 7.62 ± 1.85 |

| 1b | PC-3 | 45.81 ± 1.10 |

Antiviral Activity

Furthermore, derivatives of diphenylacetohydrazide have been explored for their antiviral potential, particularly against the Ebola virus:

- Ebola Virus Inhibition : Studies indicated that certain derivatives exhibited EC50 values in the micromolar range, with some compounds showing selectivity indices that suggest a favorable therapeutic window. For example, an N′,N′-diphenyl derivative displayed an EC50 value of against Ebola virus .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The hydrazide group is known to interact with cellular targets involved in proliferation pathways.

- Antiviral Mechanisms : The structural flexibility allows for binding to viral proteins, potentially disrupting their function and inhibiting viral replication.

- Cytotoxicity : The compound induces apoptosis in cancer cells through various pathways including oxidative stress and mitochondrial dysfunction.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Study on Anticancer Activity : In vitro studies demonstrated that treatment with specific derivatives led to significant reductions in cell viability in both MCF-7 and PC-3 cell lines compared to control groups.

- Antiviral Efficacy Against Ebola : In a comparative study involving multiple compounds with similar structures, the diphenyl derivative was among the most effective at inhibiting viral entry into host cells.

属性

IUPAC Name |

2,2-diphenylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c15-16-14(17)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBSKAGTEPBSNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50280299 | |

| Record name | 2,2-diphenylacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6636-02-8 | |

| Record name | 6636-02-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-diphenylacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to access 2,2-Diphenylacetohydrazide and its derivatives?

A1: this compound serves as a versatile building block for various derivatives. A common synthetic strategy involves the reaction of 2-hydroxy-2,2-diphenylacetic acid with hydrazine hydrate, yielding 2-hydroxy-2,2-diphenylacetohydrazide. [] This intermediate can be further reacted with aroyl isothiocyanates under ultrasonic radiation or conventional heating to produce a series of novel N-(2-hydroxy-2,2-diphenylacetyl)-N'-aroylthioureas. [] Additionally, reacting 2-hydroxy-2,2-diphenylacetohydrazide with substituted aromatic aldehydes can create intermediate Schiff bases, which can be further modified to yield compounds like 2-hydroxy-2,2-bis(4-substitutedphenyl)-N'-[(1E)-(3/4- substitutedphenyl)methylene]-acetohydrazides. []

Q2: How is the structure of this compound derivatives confirmed?

A2: Characterization of this compound derivatives relies on various spectroscopic techniques. Elemental analysis provides information about the elemental composition. Infrared (IR) spectroscopy helps identify functional groups present in the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and two-dimensional techniques like COSY and NOESY, provides detailed structural information, including the geometry around double bonds. [, ] Additionally, techniques like LC-MS/MS and UV spectroscopy can be employed for further structural confirmation and purity assessment. []

Q3: Have any biological activities been reported for this compound derivatives?

A3: Recent research has explored the anticancer potential of certain this compound derivatives. Specifically, 2-hydroxy-2,2-bis(4-substitutedphenyl)-N'-[(1E)-(3/4-phenyl)methylene]acetohydrazides, with varying substituents on the phenyl rings, were tested against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. [] The study found that compounds with specific substitutions, like -NO2 (compound 1b) and -Cl (compound 1e), exhibited promising anti-proliferative activity against these cancer cell lines. []

Q4: What is the significance of the "E" geometry in 2-hydroxy-2,2-bis(4-substitutedphenyl)-N'-[(1E)-(3/4-phenyl)methylene]acetohydrazides?

A4: In the study investigating the anticancer activity of 2-hydroxy-2,2-bis(4-substitutedphenyl)-N'-[(1E)-(3/4- phenyl)methylene]acetohydrazides, the "E" geometry, referring to the trans configuration around the C=N double bond, was determined using NOESY NMR experiments. [] While the study doesn't directly correlate the "E" geometry to the observed activity, understanding the spatial arrangement of atoms within a molecule is crucial when investigating its interactions with biological targets and could influence its pharmacological activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。